1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]
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Overview
Description
1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] is a compound characterized by a unique spirocyclic structure, which includes a cyclopropane ring fused to an isoxazole and pyridine ring system.
Preparation Methods
The synthesis of 1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method includes the reaction of cyclopropane derivatives with isoxazole and pyridine precursors under specific conditions. For instance, the Corey–Chaykovsky reaction can be employed to synthesize spiro[cyclopropane-1,9’-fluorene] derivatives, which can be further modified to obtain the desired compound .
Chemical Reactions Analysis
1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] undergoes various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, dimethyloxosulfonium methylide, and hydrazine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can regulate various biological processes, including inflammation and microbial growth .
Comparison with Similar Compounds
1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] can be compared with other spirocyclic compounds, such as:
Spiro[cyclopropane-1,2’-steroids]: These compounds have biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Synthesized via the Corey–Chaykovsky reaction, these compounds are used in materials science for their unique structural properties.
The uniqueness of 1’H-Spiro[cyclopropane-1,3’-isoxazolo[4,3-c]pyridine] lies in its combination of cyclopropane, isoxazole, and pyridine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
spiro[1H-[1,2]oxazolo[4,3-c]pyridine-3,1'-cyclopropane] |
InChI |
InChI=1S/C8H8N2O/c1-4-9-5-6-7(1)10-11-8(6)2-3-8/h1,4-5,10H,2-3H2 |
InChI Key |
BSHKBMMEQBUWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CN=C3)NO2 |
Origin of Product |
United States |
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